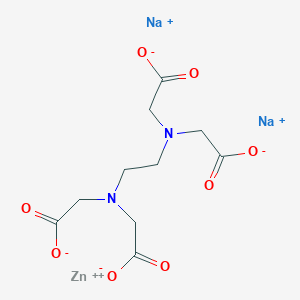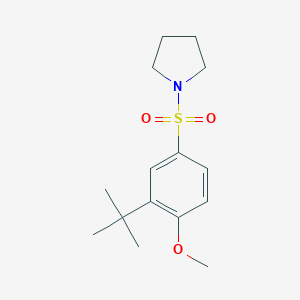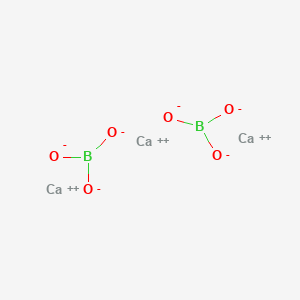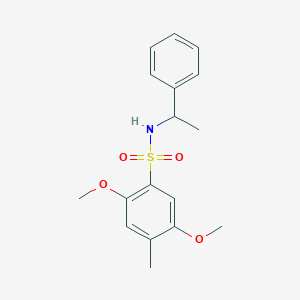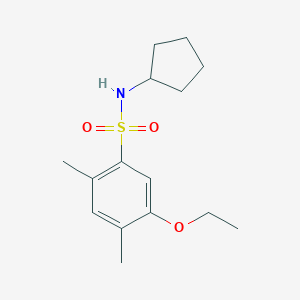
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase. This binding inhibits the catalytic activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Efectos Bioquímicos Y Fisiológicos
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been shown to have interesting biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma, suggesting a potential therapeutic application in this disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting a potential therapeutic application in this disease. In addition, it has been shown to have potential anticancer effects by inhibiting the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows for the selective inhibition of this enzyme without affecting other enzymes in the body. However, a limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, suggesting that caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as glaucoma, epilepsy, and cancer. Finally, the toxicity of this compound should be further investigated to determine its safety for use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopentylamine and ethanol. The reaction is carried out under reflux conditions and the product is obtained as a white solid after purification.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been used in scientific research as a potential inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition may have potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Nombre del producto |
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-10-15(12(3)9-11(14)2)20(17,18)16-13-7-5-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
Clave InChI |
BKJYLGKVPCZFBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



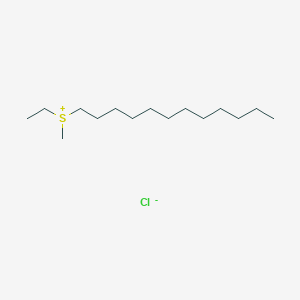


![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
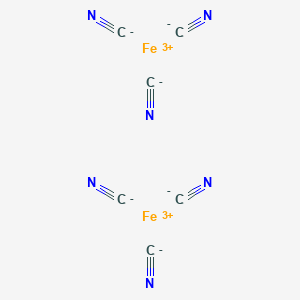
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
